Cas no 2228240-01-3 (2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine)

2-(2,6-Difluoro-3-nitrophenyl)methylpyrrolidine is a fluorinated nitrophenyl pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoro-nitrophenyl group attached to a pyrrolidine scaffold, offering unique electronic and steric properties for molecular design. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the nitro group provides reactivity for further functionalization. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure and synthetic accessibility make it a valuable building block for medicinal chemistry and material science applications.
2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine structure
2228240-01-3 structure
Product Name:2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine
CAS No:2228240-01-3
MF:C11H12F2N2O2
MW:242.221989631653
CID:6461690
PubChem ID:165973634
Update Time:2025-05-20

2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine
    • 2228240-01-3
    • 2-[(2,6-difluoro-3-nitrophenyl)methyl]pyrrolidine
    • EN300-1795548
    • Inchi: 1S/C11H12F2N2O2/c12-9-3-4-10(15(16)17)11(13)8(9)6-7-2-1-5-14-7/h3-4,7,14H,1-2,5-6H2
    • InChI Key: LBCXJKSJVPRRIV-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1CC1CCCN1)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 242.08668395g/mol
  • Monoisotopic Mass: 242.08668395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 57.8Ų

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Additional information on 2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine

Introduction to 2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine (CAS No. 2228240-01-3)

2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine, identified by the Chemical Abstracts Service Number (CAS No.) 2228240-01-3, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both difluoro and nitro substituents on the phenyl ring, along with the pyrrolidine moiety, contribute to its unique chemical properties and reactivity.

The difluoro group is known for its ability to enhance metabolic stability and binding affinity, making it a popular modification in drug design. In contrast, the nitro group introduces a polar region that can interact favorably with biological targets. The combination of these groups with the pyrrolidine ring creates a versatile scaffold that can be further modified to achieve specific pharmacological effects. This compound has been extensively studied in recent years for its potential applications in treating various diseases, including neurological disorders and infectious diseases.

In the context of modern pharmaceutical research, 2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine has been explored for its role in developing novel therapeutic agents. The pyrrolidine core is a common motif in bioactive molecules, known for its ability to mimic natural amino acids and interact with biological macromolecules. The introduction of fluorine and nitro groups further enhances its pharmacological profile by improving solubility and binding interactions.

Recent studies have highlighted the compound's potential in inhibiting certain enzymes and receptors involved in disease pathways. For instance, research has demonstrated that derivatives of this compound exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are crucial targets in cancer therapy. Additionally, the methylpyrrolidine moiety has been shown to enhance blood-brain barrier penetration, making it an attractive candidate for treating central nervous system disorders.

The synthesis of 2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, has been crucial in achieving the desired molecular structure. These synthetic strategies not only highlight the advancements in organic chemistry but also underscore the importance of innovative methodologies in drug development.

The biological evaluation of this compound has revealed promising results in preclinical studies. Researchers have observed significant activity against various disease models, including inflammation and infection. The ability of 2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine to modulate key biological pathways suggests its potential as a lead compound for further drug optimization.

In conclusion, 2-(2,6-difluoro-3-nitrophenyl)methylpyrrolidine represents a fascinating example of how structural modifications can lead to novel bioactive compounds with therapeutic potential. Its unique combination of functional groups and its favorable pharmacological properties make it a valuable asset in pharmaceutical research. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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